

1-Chloro-5-isoquinolinesulfonic acid vs. other halogenated isoquinolines

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Compound of Interest

Compound Name: 1-Chloro-5-isoquinolinesulfonic acid

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A Comparative Guide to **1-Chloro-5-isoquinolinesulfonic Acid** and Other Halogenated Isoquinolines for Researchers, Scientists, and Drug Development Professionals.

The isoquinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.^{[1][2][3]} Halogenation of the isoquinoline ring is a key strategy for modulating the physicochemical properties and pharmacological effects of these molecules. This guide provides a comparative overview of **1-Chloro-5-isoquinolinesulfonic acid** and other halogenated isoquinolines, with a focus on their chemical properties, synthesis, and potential applications, supported by experimental data and protocols.

Chemical and Physical Properties

The introduction of halogen atoms and other functional groups, such as the sulfonic acid group, significantly alters the electronic and steric properties of the isoquinoline core. These modifications can influence reactivity, solubility, and biological target interactions.

Table 1: Physicochemical Properties of **1-Chloro-5-isoquinolinesulfonic Acid** and Related Halogenated Isoquinolines.

Property	1-Chloro-5- Isoquinolinesulfonic Acid	5-Chloroisouquinoline	5-Bromoisoquinoline	5-Isoquinolinesulfonic acid
CAS Number	105627-80-3[4] [5]	5430-45-5	34784-04-8	27655-40-9[6][7]
Molecular Formula	C ₉ H ₆ ClNO ₃ S[4] [8]	C ₉ H ₆ CIN	C ₉ H ₅ BrN	C ₉ H ₇ NO ₃ S[6]
Molecular Weight	243.67 g/mol [8]	163.61 g/mol	208.06 g/mol	209.22 g/mol [6]
Appearance	White Crystalline Solid (presumed)	White to off-white or brown solid[9]	Light yellow to brown crystalline powder	White Crystalline Solid[7]
Melting Point	Not available	72-73 °C[9]	83-85 °C	>300 °C[7]
Solubility	Likely soluble in water due to the sulfonic acid group.	Soluble in common organic solvents.[10]	Soluble in common organic solvents.	Soluble in DMSO and Methanol (Slightly).[7]

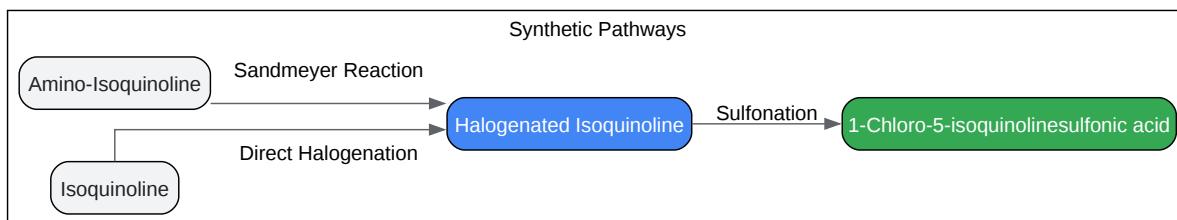
Synthesis of Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the halogen.

General Synthetic Strategies

- Direct Halogenation: Isoquinoline can undergo electrophilic halogenation. The position of substitution is influenced by the reaction conditions and the directing effects of existing substituents.
- Sandmeyer Reaction: This is a versatile method for introducing a halogen to the isoquinoline ring by converting an aminoisoquinoline to a diazonium salt, which is then displaced by a halide.[11]
- Sulfonation: The introduction of a sulfonic acid group is typically achieved by treating the isoquinoline with a sulfonating agent like fuming sulfuric acid or chlorosulfonic acid.[12]

The synthesis of **1-Chloro-5-isoquinolinesulfonic acid** likely involves a multi-step process, potentially starting with the chlorination of isoquinoline at the 1-position, followed by sulfonation at the 5-position.



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Caption: General synthetic routes to halogenated isoquinolines.

Comparative Performance and Applications

The performance of a halogenated isoquinoline in a particular application is dictated by the type and position of the halogen and any other substituents.

Reactivity in Organic Synthesis

Halogenated isoquinolines are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen follows the general trend I > Br > Cl. The chlorine atom in **1-chloro-5-isoquinolinesulfonic acid** can be displaced or used in coupling reactions, although it is generally less reactive than bromine or iodine. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring to electrophilic substitution but can be used as a handle for further functionalization or to enhance water solubility.

Table 2: Comparison of Reactivity and Potential Applications.

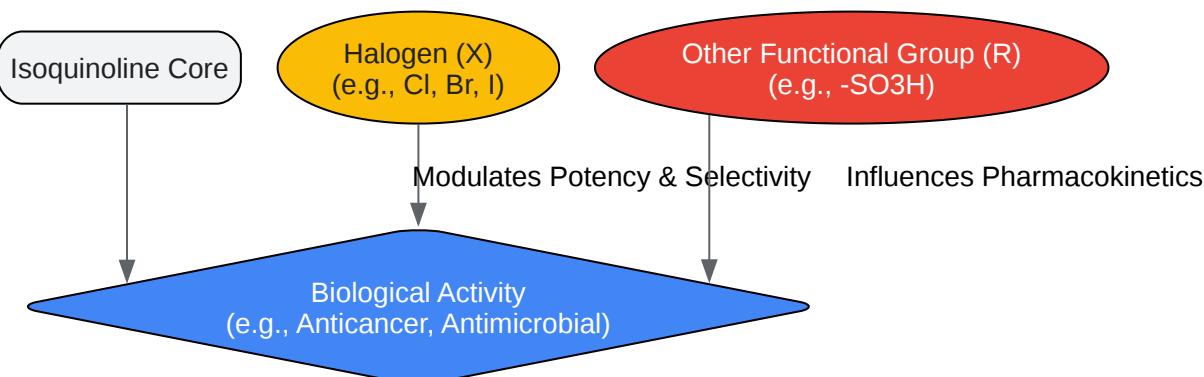
Feature	1-Chloro-5-isoquinolinesulfonic Acid	Other Halogenated Isoquinolines (e.g., Bromo-, Iodo-)
Reactivity in Cross-Coupling	Moderate (C-Cl bond)	High (C-Br, C-I bonds)
Influence of Sulfonic Acid Group	Increases water solubility, deactivates the ring to electrophilic substitution. Can be a synthetic handle.	Not applicable.
Potential Applications	Intermediate for water-soluble pharmaceuticals, dyes, and materials. ^[6]	Versatile intermediates for a wide range of organic transformations. ^[11]

Biological Activity

Isoquinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[3][13][14][15][16]} The introduction of a halogen atom can significantly impact this biological activity through several mechanisms:

- **Steric and Electronic Effects:** Halogens can alter the shape and electronic distribution of the molecule, influencing how it binds to biological targets.
- **Metabolic Stability:** Halogenation can block sites of metabolism, increasing the half-life of a drug.
- **Lipophilicity:** Halogens generally increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The sulfonic acid group in **1-Chloro-5-isoquinolinesulfonic acid** would be expected to dramatically increase the water solubility of the compound, which can be advantageous for drug delivery but may also limit its ability to cross cell membranes.



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Caption: Structure-Activity Relationship (SAR) concept for halogenated isoquinolines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of these compounds.

Protocol 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

This protocol describes the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[9][11]

Materials:

- 5-Aminoisoquinoline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Copper(I) Chloride (CuCl)
- Dichloromethane

- Anhydrous Magnesium Sulfate

Procedure:

- Diazotization:

- Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a three-necked round-bottom flask.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add 15 mL of concentrated HCl while maintaining the temperature below 5 °C.
- In a separate beaker, dissolve 2.5 g of NaNO₂ in 10 mL of deionized water and cool in an ice bath.
- Add the cold NaNO₂ solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.
- Stir for an additional 30 minutes at 0-5 °C.

- Sandmeyer Reaction:

- In a 500 mL beaker, dissolve 5.0 g of CuCl in 25 mL of concentrated HCl with gentle warming.
- Cool the CuCl solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the stirred CuCl solution. Nitrogen gas will evolve. Maintain the temperature below 10 °C.

- Work-up and Purification:

- Cool the reaction mixture to room temperature and neutralize with a 20% aqueous solution of sodium hydroxide to a pH of 8-9.
- Extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with deionized water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 5-chloroisoquinoline.

Protocol 2: Synthesis of 5-Isoquinolinesulfonyl Chloride

This protocol details the conversion of 5-isoquinolinesulfonic acid to the corresponding sulfonyl chloride, a key intermediate for many derivatives.[\[6\]](#)

Materials:

- 5-Isoquinolinesulfonic acid
- Thionyl chloride (SOCl_2)
- N,N-dimethylformamide (DMF)
- Dichloromethane

Procedure:

- To a 100 mL round-bottomed flask, add 2.10 g (10 mmol) of 5-isoquinolinesulfonic acid, 25 mL of thionyl chloride, and 1 mL of DMF.[\[6\]](#)
- Reflux the mixture for 2 hours.[\[6\]](#)
- After cooling, remove the excess thionyl chloride by rotary evaporation.[\[6\]](#)
- Suspend the residue in dichloromethane, filter, and wash with dichloromethane (2 x 25 mL).[\[6\]](#)
- Dry the collected precipitate under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.[\[6\]](#)

Conclusion

1-Chloro-5-isoquinolinesulfonic acid represents a unique derivative within the broader class of halogenated isoquinolines. While the chloro group at the 1-position offers a site for synthetic

modification, the sulfonic acid group at the 5-position imparts distinct physicochemical properties, most notably increased water solubility. This makes it a potentially valuable building block for developing water-soluble drugs or other functional materials.

In contrast, other halogenated isoquinolines, particularly the bromo and iodo derivatives, are more reactive intermediates for a wider range of cross-coupling reactions, providing access to a greater diversity of complex molecular architectures. The choice between **1-Chloro-5-isoquinolinesulfonic acid** and other halogenated isoquinolines will ultimately depend on the specific goals of the research, whether it be the synthesis of highly soluble compounds or the exploration of a broader chemical space through versatile synthetic handles. Further experimental studies are needed to fully elucidate the comparative performance and biological activities of these important classes of compounds.

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